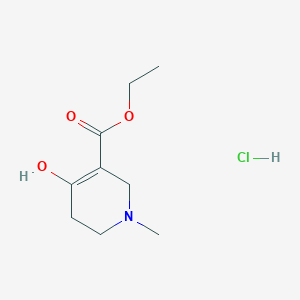
ethyl 4-hydroxy-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-hydroxy-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride is a chemical compound with the CAS Number: 474003-34-4 . It has a molecular weight of 221.68 and its IUPAC name is this compound . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15NO3.ClH/c1-3-13-9(12)7-6-10(2)5-4-8(7)11;/h7H,3-6H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 221.68 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.Wirkmechanismus
The exact mechanism of action of ethyl 4-hydroxy-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride is not fully understood, but it is believed to act on several different pathways within the body. This compound has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Additionally, this compound has been shown to modulate the activity of certain neurotransmitters, such as dopamine and acetylcholine, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including its ability to act as an antioxidant and modulate neurotransmitter activity. Additionally, this compound has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of a variety of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 4-hydroxy-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride in scientific research is its ability to cross the blood-brain barrier, allowing it to exert its effects directly on the central nervous system. However, there are also limitations to the use of this compound in lab experiments, including its relatively low solubility in water and its potential for toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on ethyl 4-hydroxy-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride hydrochloride. One area of interest is in the development of this compound-based drugs for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in other areas of scientific research, such as the treatment of inflammatory conditions.
Synthesemethoden
The synthesis of ethyl 4-hydroxy-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride hydrochloride involves several steps, including the reaction of ethyl acetoacetate with methylamine, followed by the addition of cyclohexanone and subsequent cyclization to form the pyridine ring. The resulting compound is then hydrolyzed to yield this compound, which can be converted to its hydrochloride salt for use in research applications.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-hydroxy-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride hydrochloride has been studied extensively for its potential use in a variety of scientific research applications. One area of research where this compound has shown promise is in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been found to have neuroprotective effects, and may be able to prevent or slow the progression of these diseases.
Eigenschaften
IUPAC Name |
ethyl 4-hydroxy-1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-3-13-9(12)7-6-10(2)5-4-8(7)11;/h11H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPVZFOCVCVFSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CCN(C1)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3'-[(1-methyl-1H-pyrazol-5-yl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5914320.png)
![3,3'-[(1-methyl-1H-pyrazol-4-yl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5914326.png)







![4,6-dibromo-12-(1-hydroxyethylidene)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-11-one](/img/structure/B5914388.png)



![7-ethyl-4-hydroxy-8-methyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914418.png)